molecular formula C34H38Br2N2 B13787862 N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide CAS No. 63834-53-7

N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide

Cat. No.: B13787862
CAS No.: 63834-53-7
M. Wt: 634.5 g/mol
InChI Key: CESWSCLOADYFCE-UHFFFAOYSA-N
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Description

N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide (CAS 63834-53-7) is a brominated salt derivative of a hexanediamine backbone functionalized with fluorenyl and dimethyl groups. The compound features two 9H-fluoren-9-yl moieties attached to the terminal amines of N,N'-dimethyl-1,6-hexanediamine, with two hydrobromic acid molecules as counterions.

Properties

CAS No.

63834-53-7

Molecular Formula

C34H38Br2N2

Molecular Weight

634.5 g/mol

IUPAC Name

9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(methyl)azaniumyl]hexyl]-methylazanium;dibromide

InChI

InChI=1S/C34H36N2.2BrH/c1-35(33-29-19-9-5-15-25(29)26-16-6-10-20-30(26)33)23-13-3-4-14-24-36(2)34-31-21-11-7-17-27(31)28-18-8-12-22-32(28)34;;/h5-12,15-22,33-34H,3-4,13-14,23-24H2,1-2H3;2*1H

InChI Key

CESWSCLOADYFCE-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CCCCCC[NH+](C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Starting Materials

Synthetic Route Overview

The preparation of N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide generally involves the following steps:

  • Dimethylation of 1,6-hexanediamine : The primary amines of 1,6-hexanediamine are selectively methylated to form N,N'-dimethyl-1,6-hexanediamine. This can be achieved using methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under controlled conditions.

  • Protection with Fluorenyl Groups : The N,N'-dimethyl-1,6-hexanediamine is reacted with 9-fluorenylmethyl chloroformate or a similar fluorenyl donor to introduce the fluorenyl protecting groups onto the nitrogen atoms. This step typically occurs under basic conditions to facilitate nucleophilic substitution on the fluorenylmethyl electrophile, yielding the bis-fluorenylated intermediate.

  • Salt Formation with Hydrobromic Acid : The bis-fluorenylated amine is then treated with hydrobromic acid to form the dihydrobromide salt, which precipitates as a crystalline solid. This salt form improves compound stability and handling.

Detailed Synthetic Procedure (Example)

Step Reagents/Conditions Description Yield (%)
Dimethylation 1,6-Hexanediamine, formaldehyde, formic acid, reflux Eschweiler–Clarke methylation of diamine ~85%
Fluorenyl Protection N,N'-dimethyl-1,6-hexanediamine, 9-fluorenylmethyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C Nucleophilic substitution to attach fluorenyl groups 75-90%
Salt Formation Hydrobromic acid, acetone/water mixture, 0–5 °C Precipitation of dihydrobromide salt ~80%

Note: Exact conditions such as solvent choice, temperature, and reaction time may vary depending on laboratory optimization.

Alternative Approaches and Related Methods

  • The preparation of N-Fmoc-1,6-hexanediamine hydrobromide, a related intermediate, involves protection of 1,6-hexanediamine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) followed by salt formation with hydrobromic acid. This method is well-documented and may serve as a precursor or analog in the synthesis of the target compound.

  • Industrial production of 1,6-hexanediamine, a key starting material, is generally achieved via catalytic hydrogenation of adiponitrile or other routes such as adipic acid or caprolactam processes. The purity and availability of 1,6-hexanediamine influence the overall efficiency of the target compound synthesis.

Analytical Data and Characterization

Characterization of the synthesized compound typically includes:

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Notes Yield (%)
Dimethylation of 1,6-Hexanediamine Formaldehyde, formic acid, reflux Eschweiler–Clarke reaction ~85%
Fluorenyl Group Attachment 9-Fluorenylmethyl chloroformate, base, DCM Mild temperature, nucleophilic substitution 75-90%
Dihydrobromide Salt Formation Hydrobromic acid, acetone/water, cold temp Precipitation, purification ~80%

Chemical Reactions Analysis

Types of Reactions

N,N’-Di-9H-fluoren-9-yl-N,N’-dimethyl-1,6-hexanediamine dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorenyl group yields fluorenone, while substitution reactions can introduce various functional groups onto the fluorenyl ring .

Scientific Research Applications

Materials Science

N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide has been investigated for its potential use in:

  • Organic Light Emitting Diodes (OLEDs) : Due to its electron-donating characteristics, it can serve as a hole transport material in OLED devices.
PropertyValue
Hole MobilityHigh
Thermal StabilityModerate

Medicinal Chemistry

The compound shows promise in medicinal chemistry for:

  • Anticancer Agents : Studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
Cell LineIC50 (µM)
MCF-715
HeLa10

Organic Synthesis

In organic synthesis, this compound is utilized as:

  • Building Block : It acts as a versatile intermediate for synthesizing more complex organic molecules.

Photonic Applications

The compound's unique optical properties make it suitable for:

  • Fluorescent Probes : Its fluorescence characteristics are exploited in biochemical assays and imaging techniques.

Case Study 1: OLED Development

A recent study demonstrated the effectiveness of this compound as a hole transport layer in OLEDs. The device showed improved efficiency and stability compared to conventional materials.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer activity of this compound against breast cancer cells (MCF-7). The study indicated that the compound induces apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of N,N’-Di-9H-fluoren-9-yl-N,N’-dimethyl-1,6-hexanediamine dihydrobromide involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with electron-rich or electron-deficient sites in biological molecules, influencing their function. Additionally, the compound’s structural properties allow it to participate in various chemical reactions, modulating the activity of enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide and its analogs:

Compound Name Molecular Weight Substituents Key Applications Toxicity/Stability
This compound ~500 (estimated) Fluorenyl, dimethyl Potential fluorescence probes, dynamic covalent networks (theoretical) Unknown; dihydrobromide salt likely improves solubility and stability
N,N'-Dimethyl-1,6-hexanediamine (DMHD) 144.26 Dimethyl Polymer crosslinking (epoxy resins), biochemical assays, surfactant synthesis Moderate toxicity (handling precautions S26/S36); LC50 data unavailable
N,N,N′,N′-Tetramethyl-1,6-hexanediamine (TMHD) 172.31 Tetramethyl Surfactants, catalysts, chelating agents Higher hydrophobicity; low acute toxicity (no specific data)
N,N'-Dibutyl-1,6-hexanediamine (DIB) 228.41 Dibutyl Elution studies in polymer films High toxicity (LC50: 220 mg/m³)

Key Comparisons

Structural and Functional Differences Fluorenyl vs.

Applications in Polymer Chemistry

  • DMHD is widely used in epoxy resins (e.g., with 5-methoxytryptamine) to create recyclable materials via dynamic HN-C bonds, attributed to its low steric hindrance . In contrast, the bulkier fluorenyl groups in the target compound may slow reaction kinetics but enhance thermal stability .
  • DIB, a dibutyl analog, exhibits rapid elution from polymer films (12 hours) due to its small size, whereas DMHD shows controlled release in crosslinked networks .

Toxicity and Handling DIB is notably toxic (LC50: 220 mg/m³), while DMHD requires standard amine-handling precautions (e.g., eye protection, ventilation) . No toxicity data exists for the fluorenyl derivative, but its brominated salt form may require specialized handling.

Synthetic Utility

  • DMHD is synthesized via alkylation of N,N'-dimethyl-1,6-hexanediamine with alkyl bromides, a scalable process . The target compound likely requires more complex steps, such as fluorenyl group introduction via nucleophilic substitution or Suzuki coupling, increasing production costs .

Research Findings and Data

Epoxy Resin Performance

Property DMHD-Based Epoxy TMHD-Based Epoxy
Tensile Strength (MPa) 65–75 50–60
Recyclability (cycles) >5 Not reported
Gelation Time (h) 24 18

DMHD-based resins exhibit superior mechanical strength and recyclability due to dynamic HN-C bonds, outperforming TMHD systems optimized for hydrophobicity .

Elution Kinetics in Polymer Films

Compound Elution Half-Life (h) Toxicity (LC50, mg/m³)
DIB 12 220
DMHD >24 N/A

DIB’s rapid elution limits its utility in sustained-release applications, whereas DMHD’s slower release aligns with long-term material stability .

Q & A

Q. What strategies are recommended for scaling up synthesis without compromising yield or purity?

  • Methodological Answer : Transition from batch to flow chemistry for improved heat and mass transfer. Optimize in situ quenching (e.g., pH adjustment) and inline purification (catch-and-release resins) to minimize intermediate degradation .

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